6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzofuran moiety, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Attachment of the Benzofuran Moiety: This can be done through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its structural properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide
- Other Pyrazolo[3,4-b]pyridine Derivatives : These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.
Uniqueness
6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of a cyclopropyl group, benzofuran moiety, and pyrazolo[3,4-b]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H22N4O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-15-24-20(14-21(16-8-9-16)28-25(24)30(2)29-15)26(31)27-19-10-11-22-18(12-19)13-23(32-22)17-6-4-3-5-7-17/h3-7,10-14,16H,8-9H2,1-2H3,(H,27,31) |
InChI Key |
VOBITIQOYAHSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC5=C(C=C4)OC(=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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